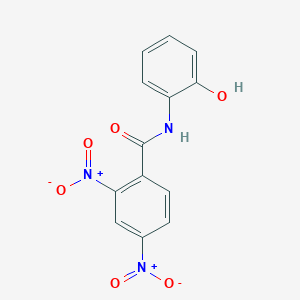![molecular formula C14H13ClN4O B2588880 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1092278-46-0](/img/structure/B2588880.png)
7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyclization reactions, functional group transformations, and regioselective substitutions. Researchers have developed various synthetic routes, and some studies have reported successful methods for its preparation . For instance, a combination of triazole and pyrimidine moieties is often employed to construct this hybrid compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antagonists for the Human A3 Adenosine Receptor : Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives has led to the identification of potent and selective antagonists for the human A3 adenosine receptor (AR). Modifications at various positions on the bicyclic scaffold have resulted in compounds with high affinity and selectivity, notably in derivatives that exhibit significant potential as therapeutic agents in conditions where the A3 AR is implicated (Squarcialupi et al., 2016).
Anti-inflammatory and Anti-cancer Activities : Novel pyrazolo[1,5-a]pyrimidine derivatives synthesized through environmentally benign methods have been evaluated for their anti-inflammatory and anti-cancer activities. These compounds, which involve regioselective synthesis, have shown promising results, suggesting their potential utility in the development of new therapeutic agents (Kaping et al., 2016).
Synthesis Methodologies
Regioselective Synthesis : The regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the adaptability of synthetic strategies to produce derivatives with varied substitutions. This approach has facilitated the exploration of chemical space around the pyrazolo[1,5-a]pyrimidine scaffold, expanding the potential applications of these compounds in various fields of research (Drev et al., 2014).
Microwave Assisted Synthesis : The use of microwave-assisted synthesis to produce novel pyrazolone derivatives attached to a pyrimidine moiety highlights the ongoing innovation in synthetic chemistry. This methodology offers advantages such as operational simplicity, short reaction times, and high yields, which are critical for the efficient production of research and therapeutic compounds (Antre et al., 2011).
Biological Activity Exploration
Cytotoxicity Against Cancer Cells : The synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have led to the identification of compounds with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings contribute to the growing body of knowledge on the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives (Hassan et al., 2014).
Antitumor Agents : Research into polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-d]pyrimidines, has revealed compounds with significant in-vitro antitumor activity. Such studies are essential for the discovery and development of new antitumor agents, offering hope for improved cancer treatments (Rostom et al., 2009).
Mechanism of Action
While specific details about its mechanism of action remain to be fully elucidated, preliminary studies suggest that 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine interacts with cellular targets related to neuroprotection and anti-inflammatory pathways . It likely modulates signaling pathways, protein expression, or enzyme activity to exert its effects.
Future Directions
: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Link
properties
IUPAC Name |
7-chloro-5-(3-methoxyphenyl)-1,3-dimethylpyrazolo[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8-11-12(19(2)18-8)13(15)17-14(16-11)9-5-4-6-10(7-9)20-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPYVBFAUJMGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=C2Cl)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

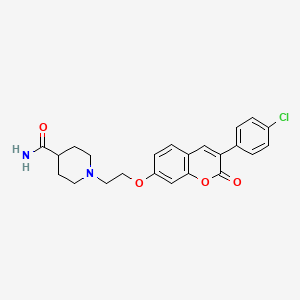
![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate](/img/structure/B2588798.png)

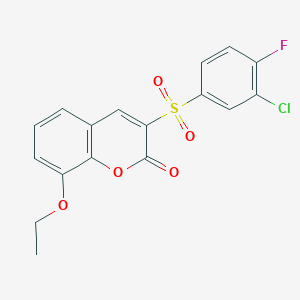
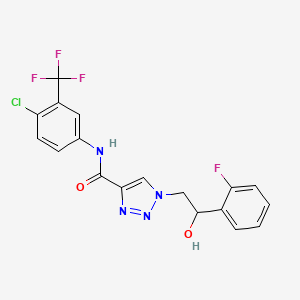
![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2588802.png)
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)
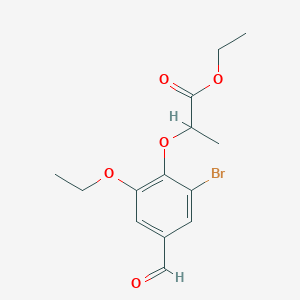

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2588813.png)


